molecular formula C20H14Cl2F3N3O2 B2936946 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 400084-72-2

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2936946
CAS No.: 400084-72-2
M. Wt: 456.25
InChI Key: BSMKMRHRYOBLQH-UHFFFAOYSA-N
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Description

This compound features a urea core linked to two distinct aromatic moieties: a 2,6-dichlorophenylmethyl-substituted 2-oxopyridin-3-yl group and a 3-(trifluoromethyl)phenyl group. The 2,6-dichlorophenyl group provides steric bulk and electron-withdrawing effects, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability. Such structural attributes are common in medicinal chemistry for optimizing target binding and pharmacokinetics .

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F3N3O2/c21-15-6-2-7-16(22)14(15)11-28-9-3-8-17(18(28)29)27-19(30)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKMRHRYOBLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure

The compound features a pyridinone core with significant substitutions that enhance its biological properties. The structure can be represented as follows:

IUPAC Name 1[1[(2,6Dichlorophenyl)methyl]2oxopyridin3yl]3[3(trifluoromethyl)phenyl]urea\text{IUPAC Name }this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, potentially altering signal transduction pathways.

Anticancer Activity

Research has demonstrated that derivatives of similar urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In studies involving related compounds, IC50 values were reported as low as 2.39 μM for A549 lung cancer cells and 3.90 μM for HCT-116 colon cancer cells, indicating potent anticancer properties comparable to established drugs like sorafenib .

Antimicrobial Activity

Some studies suggest that urea derivatives can exhibit moderate antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were observed in the range of 250 μg/mL .

Case Studies

  • Antiproliferative Effects : A series of structurally related compounds were synthesized and evaluated for their biological activity. The study found that most target compounds demonstrated significant antiproliferative effects across multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies indicated that the compound's structure allows for effective binding to target proteins, such as BRAF kinase, which is implicated in various cancers. Hydrogen bonding interactions between the compound and amino acid residues in the target protein were noted, supporting its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC50 (μM) Reference
AntiproliferativeA549 (lung cancer)2.39
AntiproliferativeHCT-116 (colon cancer)3.90
AntimicrobialStaphylococcus aureus250 μg/mL
AntimicrobialEscherichia coli250 μg/mL

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s 3-(trifluoromethyl)phenyl group (cf. 11e) mirrors substituents in high-yield analogs (~85–88%), suggesting synthetic feasibility .
  • Halogen Effects : Replacing 2,6-dichlorophenyl (target) with 2,6-difluorophenyl (Factor VIIa ligand) may alter binding interactions due to differences in electronegativity and steric bulk .
  • Chlorine vs. Trifluoromethyl : Compound 11k, with a chloro-trifluoromethyl hybrid, shows higher molecular weight but comparable yield, highlighting flexibility in substituent design .

Functional and Binding Comparisons

Enzyme Targeting vs. Receptor Interactions

  • Factor VIIa Binding : The crystal structure of a related urea derivative (2,6-difluorophenyl analog) in reveals hydrogen bonding between the urea carbonyl and enzyme active sites, suggesting that the target compound’s 2-oxopyridin-3-yl group could engage in similar interactions .
  • Cannabinoid Receptor Ligands: describes anandamide, a non-urea endogenous cannabinoid. While structurally distinct, this highlights the diversity of urea derivatives in targeting enzymes (e.g., Factor VIIa) versus receptors .

Electronic and Steric Effects

  • Trifluoromethyl Contributions: The 3-(trifluoromethyl)phenyl group (shared with 11e) likely improves membrane permeability relative to non-fluorinated analogs (e.g., 11i, m/z 466.2) .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2,6-dichlorophenylmethyl pyridone intermediate with a 3-(trifluoromethyl)phenyl isocyanate. Key steps include:

  • Coupling agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are effective for forming urea linkages .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) under reflux conditions to enhance reactivity .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Monitor yields (typically 30–50%) via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

Combine multiple analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR : Verify aromatic proton environments (e.g., 2,6-dichlorophenyl substituents at δ 7.2–7.5 ppm) and urea NH signals (δ 8.1–8.5 ppm) .
    • IR : Identify urea C=O stretches (~1650–1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~450–460) .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step?

Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches:

  • Temperature modulation : Reduce reaction temperature to slow side reactions while maintaining reflux conditions for activation .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate urea formation .
  • Protecting groups : Temporarily protect reactive sites (e.g., pyridone oxygen) to prevent undesired interactions .

Q. How can computational methods predict biological targets for this compound?

  • Molecular docking : Screen against kinase or protease libraries (e.g., PDB database) to identify binding affinity hotspots, focusing on the urea moiety’s hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl group’s hydrophobicity) with activity trends from analogous urea derivatives .

Q. What experimental designs resolve contradictory bioactivity data across studies?

  • Dose-response assays : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Use kinome-wide profiling or proteomics to rule out non-specific interactions .
  • Solubility controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Data Analysis and Reproducibility

Q. How should researchers validate enzyme inhibition mechanisms?

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis studies : Modify active-site residues (e.g., His or Asp in hydrolases) to assess binding dependencies .

Q. What are best practices for crystallizing this compound for X-ray studies?

  • Solvent systems : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to grow single crystals .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to minimize radiation damage .

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